molecular formula C6H8N2O B1296036 2-Cyano-3-dimethylaminoacrolein

2-Cyano-3-dimethylaminoacrolein

Cat. No. B1296036
M. Wt: 124.14 g/mol
InChI Key: RRUXUDNMISMLAO-UHFFFAOYSA-N
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Patent
US03966791

Procedure details

36 ml. (0.465 mole) of N,N-dimethylformamide were stirred at 0° and 36 ml. (0.392 mole) of phosphorus oxychloride were added dropwise (a salt/ice bath was used in order to keep the reaction mixture at 0°). To the stirring semi-solid, faintly colored reaction mixture was added 300 ml. of 1,2-dichloroethane. Upon warming to room temperature by means of a water bath (25°), a clear solution resulted which was cooled to -7° with an icesalt bath. A solution of 30 ml. (0.293 mole) of β-dimethylaminoacrylonitrile in 90 ml. of 1,2-dichloroethane was added dropwise keeping the temperature between -4° to -7°. The addition required about 1 hour. The cooling bath was removed and the clear amber reaction mixture allowed to come to room temperature. The reaction mixture was transferred to a 2 liter, round bottomed flask and the solvent removed in vacuo leaving a semi-solid orange colored residue. A 100 g. of ice was added to the residue which gradually dissolved with evolution of heat. The solution was transferred to a beaker and the pH adjusted to 8.4 by adding carefully 2N sodium hydroxide (815 ml. were required) to the stirred solution at 15°-20°. The resulting solution was extracted with ethyl acetate in a liquid-liquid extractor overnight. The ethyl acetate extract was cooled, the crystals which had separated were filtered off, washed with cold ethyl acetate and dried in vacuo, affording crude 2-cyano-3-dimethylaminoacrolein, as deep yellow prisms, m.p. 143°-144°. This material was dissolved in 500 ml. of hot water, treated with 2 g. of norite, the solvent removed in vacuo and the residue crystallized from absolute ethanol, producing the pure product in the form of light yellow prisms, m.p. 143°-144°.
Quantity
0.465 mol
Type
reactant
Reaction Step One
Quantity
0.392 mol
Type
reactant
Reaction Step Two
Quantity
0.293 mol
Type
reactant
Reaction Step Three
Quantity
815 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:17])[CH:13]=[CH:14][C:15]#[N:16].[OH-].[Na+]>ClCCCl>[C:15]([C:14](=[CH:13][N:12]([CH3:17])[CH3:11])[CH:3]=[O:4])#[N:16] |f:3.4|

Inputs

Step One
Name
Quantity
0.465 mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.392 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0.293 mol
Type
reactant
Smiles
CN(C=CC#N)C
Step Four
Name
Quantity
815 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
ADDITION
Type
ADDITION
Details
To the stirring semi-solid, faintly colored reaction mixture was added 300 ml
CUSTOM
Type
CUSTOM
Details
a clear solution resulted which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -7° with an icesalt bath
CUSTOM
Type
CUSTOM
Details
between -4° to -7°
ADDITION
Type
ADDITION
Details
The addition required about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the clear amber reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a semi-solid orange colored residue
ADDITION
Type
ADDITION
Details
of ice was added to the residue which
DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved with evolution
TEMPERATURE
Type
TEMPERATURE
Details
of heat
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate in a liquid-liquid extractor overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the crystals which had separated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C=O)=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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